N-Dímero de O-Desmetil Venlafaxina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Desmethyl Venlafaxine N-Dimer (ODVND) is a novel metabolite of the antidepressant drug venlafaxine, which is used to treat major depressive disorder. ODVND is also known as N-desmethyl venlafaxine, N-desmethylvenlafaxine, or N-desvenlafaxine. ODVND has been found to be an active metabolite of venlafaxine, and it has been suggested that it may play an important role in the antidepressant effects of venlafaxine. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of ODVND.

Aplicaciones Científicas De Investigación

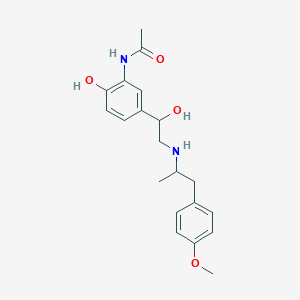

Síntesis de Antidepresivos

El N-Dímero de O-Desmetil Venlafaxina puede utilizarse en la síntesis de nuevos compuestos antidepresivos. Su aplicación en la optimización del proceso de síntesis podría conducir a métodos de producción más eficientes para los antidepresivos {svg_1}.

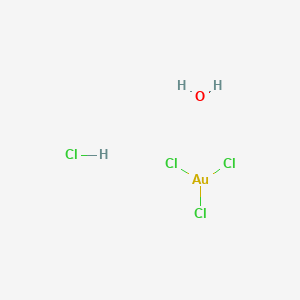

Modelado Farmacocinético

La investigación sobre la farmacocinética de la venlafaxina y sus metabolitos, incluido el O-Desmetil Venlafaxina, puede ayudar a comprender las propiedades de absorción, distribución, metabolismo y excreción (ADME) del fármaco. Esto puede conducir a mejores regímenes de dosificación y mejores resultados terapéuticos {svg_2}.

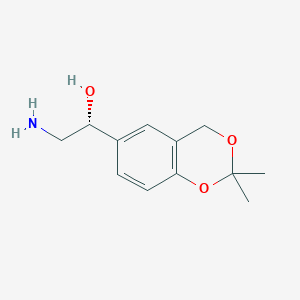

3. Inhibidores de la Recaptación de Serotonina y Noradrenalina Tanto la venlafaxina como el O-Desmetil Venlafaxina son conocidos por inhibir la recaptación de serotonina y noradrenalina, lo cual es un mecanismo clave en sus efectos antidepresivos. La forma N-Dímero podría potencialmente tener efectos inhibitorios mejorados o únicos que podrían explorarse para aplicaciones terapéuticas {svg_3}.

Mecanismo De Acción

Target of Action

O-Desmethyl Venlafaxine N-Dimer primarily targets the serotonin (5-HT) and norepinephrine (NE) transporters in the central nervous system. These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus regulating the levels of these neurotransmitters in the brain .

Mode of Action

The compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors. This action is believed to contribute to its antidepressant effects by improving mood and alleviating symptoms of depression .

Biochemical Pathways

By inhibiting the reuptake of serotonin and norepinephrine, O-Desmethyl Venlafaxine N-Dimer affects several downstream biochemical pathways. Increased levels of these neurotransmitters can modulate various signaling pathways involved in mood regulation, stress response, and neuroplasticity. This includes the activation of the cAMP response element-binding protein (CREB) pathway, which plays a crucial role in neurogenesis and synaptic plasticity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of O-Desmethyl Venlafaxine N-Dimer. For instance, extreme pH levels can affect the compound’s solubility and absorption. Additionally, interactions with other medications that inhibit or induce CYP2D6 can alter its metabolism, impacting its therapeutic efficacy and safety profile.

: DrugBank - Venlafaxine : DrugBank - Desvenlafaxine : JAMA Psychiatry - Dual Mechanisms of Action of Venlafaxine : DrugBank - Desvenlafaxine Pharmacokinetics : DrugBank - Venlafaxine Mechanism : JAMA Psychiatry - Venlafaxine Stability

Direcciones Futuras

Future research could focus on exploring the relationship between the activity of drug-metabolizing enzymes, assessed by a phenotypic approach, and the concentrations of Venlafaxine and O-Desmethyl Venlafaxine . This could contribute to precision medication in clinical practice and inspire other drugs with pre-system metabolism .

Análisis Bioquímico

Biochemical Properties

O-Desmethyl Venlafaxine N-Dimer plays a significant role in biochemical reactions, particularly in the context of its parent compound’s metabolism. It interacts with various enzymes, including cytochrome P450 enzymes such as CYP2D6 and CYP3A4, which are crucial for its biotransformation. These interactions involve the oxidation and demethylation processes that convert venlafaxine into its active metabolites, including O-Desmethyl Venlafaxine N-Dimer. Additionally, this compound may interact with proteins involved in drug transport and metabolism, influencing its pharmacokinetics and dynamics .

Cellular Effects

O-Desmethyl Venlafaxine N-Dimer affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin and norepinephrine reuptake inhibition. This modulation can lead to changes in gene expression and cellular metabolism, impacting neurotransmitter levels and neuronal activity. The compound’s effects on cell signaling pathways are crucial for its antidepressant properties, as they help restore the balance of neurotransmitters in the brain .

Molecular Mechanism

The molecular mechanism of O-Desmethyl Venlafaxine N-Dimer involves its binding interactions with biomolecules, including neurotransmitter transporters and receptors. By inhibiting the reuptake of serotonin and norepinephrine, it increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This inhibition is achieved through competitive binding to the transporters, preventing the reabsorption of neurotransmitters into presynaptic neurons. Additionally, O-Desmethyl Venlafaxine N-Dimer may influence gene expression by modulating transcription factors and signaling cascades .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Desmethyl Venlafaxine N-Dimer change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that O-Desmethyl Venlafaxine N-Dimer remains stable under specific conditions, but its degradation products may exhibit different biochemical properties. Long-term exposure to this compound can lead to sustained changes in cellular signaling and gene expression, which are essential for understanding its therapeutic potential and safety profile .

Propiedades

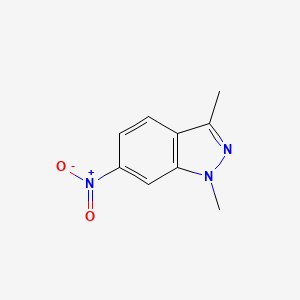

| { "Design of the Synthesis Pathway": "The synthesis pathway for O-Desmethyl Venlafaxine N-Dimer involves the reaction of O-Desmethyl Venlafaxine with a suitable coupling agent to form the dimeric product.", "Starting Materials": [ "O-Desmethyl Venlafaxine", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "O-Desmethyl Venlafaxine is dissolved in a suitable solvent (e.g. DMF, DMSO)", "The coupling agent is added to the reaction mixture", "The reaction mixture is stirred at room temperature for a suitable period of time (e.g. 24 hours)", "The product is isolated by precipitation or chromatography", "The product is characterized by spectroscopic and analytical methods" ] } | |

Número CAS |

1187545-61-4 |

Fórmula molecular |

C₃₂H₄₈N₂O₄ |

Peso molecular |

524.73 |

Sinónimos |

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.